molecular formula C19H27N5O5S B568974 tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate CAS No. 1621083-43-9

tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate

Cat. No.: B568974
CAS No.: 1621083-43-9
M. Wt: 437.515
InChI Key: CZVIYPQEJIVJJT-UHFFFAOYSA-N
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Description

tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a methoxypyrazine ring, and an aminophenylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrazine ring, followed by the introduction of the methoxy and aminophenylsulfonylamino groups. The final step involves the addition of the tert-butyl carbamate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful for probing biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate involves its interaction with specific molecular targets. The aminophenylsulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The methoxypyrazine ring may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)phenylcarbamate: This compound shares the tert-butyl carbamate group but lacks the methoxypyrazine and aminophenylsulfonylamino groups.

    Tert-butyl carbamate: A simpler compound with only the tert-butyl carbamate group, used as a protecting group in organic synthesis.

    N-Boc-1,3-propanediamine: Contains a similar tert-butyl carbamate group but with different substituents.

Uniqueness

tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler compounds. The presence of the methoxypyrazine and aminophenylsulfonylamino groups allows for more complex interactions and applications in various fields.

Properties

IUPAC Name

tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5S/c1-19(2,3)29-18(25)21-11-5-6-14-12-22-16(17(23-14)28-4)24-30(26,27)15-9-7-13(20)8-10-15/h7-10,12H,5-6,11,20H2,1-4H3,(H,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVIYPQEJIVJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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